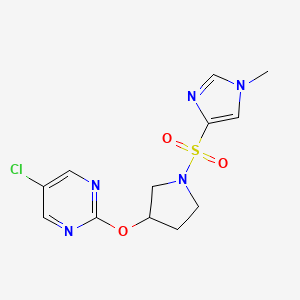
5-chloro-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C12H14ClN5O3S and its molecular weight is 343.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound generally involves several steps, including the formation of the pyrimidine core and subsequent substitution reactions. The detailed synthetic pathway typically includes:
- Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine structure can be constructed through cyclization reactions.
- Sulfonylation : Introduction of the sulfonyl group using chlorosulfonic acid or similar reagents.
- Pyrrolidine Modification : The pyrrolidine moiety is introduced via nucleophilic substitution with the sulfonylated imidazole derivative.
Antimicrobial Activity
Research has shown that related compounds exhibit significant antimicrobial properties. For instance, a study on imidazole derivatives indicated that they possess activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The zone of inhibition for these compounds was measured, revealing promising results in inhibiting microbial growth .
| Compound | Microbial Target | Zone of Inhibition (mm) |
|---|---|---|
| 5-Chloro Compound | MRSA | 15 |
| 5-Chloro Compound | E. coli | 12 |
| Control (Antibiotic) | MRSA | 25 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. For example, compounds with similar structures have shown IC50 values ranging from 0.08 to 11.6 µM against various cancer cell lines, indicating their effectiveness in inhibiting cell proliferation .
Mechanism of Action :
The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.08 | EGFR Inhibition |
| MCF-7 | 6.30 | Tubulin Polymerization Inhibition |
| HCT116 | 0.4 | Cell Cycle Arrest |
Case Studies
Recent studies have focused on the SAR of imidazole derivatives and their biological activities:
- Study on Imidazoles as Anticancer Agents : This study highlighted that modifications at the C2 position significantly enhance potency against cancer cell lines .
- Antimicrobial Efficacy Assessment : A comprehensive evaluation showed that certain substitutions increased activity against resistant strains .
Propiedades
IUPAC Name |
5-chloro-2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O3S/c1-17-7-11(16-8-17)22(19,20)18-3-2-10(6-18)21-12-14-4-9(13)5-15-12/h4-5,7-8,10H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPKBONZIBCIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













